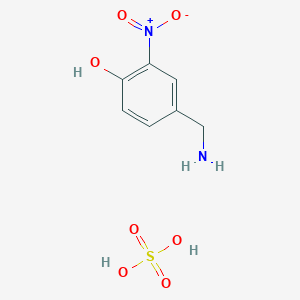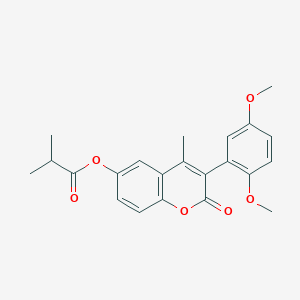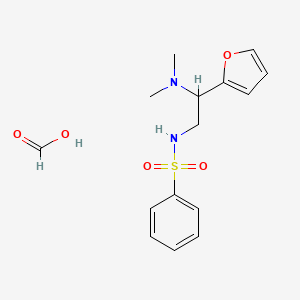![molecular formula C17H17NO3S B2770195 N-[2-(ethylsulfanyl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide CAS No. 890601-49-7](/img/structure/B2770195.png)
N-[2-(ethylsulfanyl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound contains a benzodioxine ring, which is a type of heterocyclic compound. It also has an amide functional group and an ethylsulfanyl group attached to the phenyl ring . The presence of these functional groups could potentially give this compound interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of a compound can greatly influence its properties and reactivity. The benzodioxine ring system in this compound is likely to contribute to its stability and may influence its interactions with other molecules. The amide group could participate in hydrogen bonding, and the ethylsulfanyl group could be involved in various sulfur-mediated reactions .Physical And Chemical Properties Analysis
Physical and chemical properties such as melting point, boiling point, solubility, and stability would depend on the specific structure of the compound. These properties could be influenced by factors such as the presence of the benzodioxine ring, the amide group, and the ethylsulfanyl group .Scientific Research Applications
Organic Synthesis and Chemical Properties
Research in organic chemistry has focused on synthesizing novel compounds with unique structural features for potential applications in drug development and materials science. For instance, compounds with similar structural motifs have been synthesized to explore their chemical properties and reactivity. The synthesis of 1-Phenylsulfonylcyclopropanecarboxylic Acid Derivatives showcases the versatility in creating molecules with potential for further chemical modifications and applications in designing novel therapeutic agents or functional materials (Takahashi et al., 1985).
Pharmacological Applications
Compounds structurally related to N-[2-(ethylsulfanyl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide have been explored for their pharmacological activities. The exploration of sulfanilamide derivatives as carbonic anhydrase inhibitors presents a direct implication in therapeutic areas, including glaucoma treatment and diuretic applications. Such studies demonstrate the potential of sulfanilamide-based compounds in medicinal chemistry, suggesting that this compound could be investigated for similar biological activities (Tuğrak et al., 2020).
Material Science and Sensing Applications
In material science, the development of chemosensors for detecting metal ions and other analytes is a critical area of research. Compounds with benzamide and related functionalities have been utilized in designing fluorescent chemosensors, indicating the potential of this compound in such applications. These sensors can serve in environmental monitoring, bioimaging, and diagnostic applications, demonstrating the compound's relevance in developing new sensing materials (Ravichandiran et al., 2020).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(2-ethylsulfanylphenyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3S/c1-2-22-16-10-6-3-7-12(16)18-17(19)15-11-20-13-8-4-5-9-14(13)21-15/h3-10,15H,2,11H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANQWPLHIYZYDCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1NC(=O)C2COC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(butan-2-yl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2770113.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B2770115.png)



![Methyl 3-((2-methylbenzofuro[3,2-d]pyrimidin-4-yl)amino)benzoate hydrochloride](/img/structure/B2770121.png)






![N-(1-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B2770133.png)